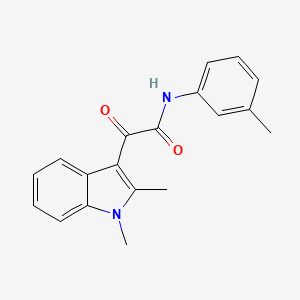
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as DIM-I-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
One study discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of such compounds in studying their metabolism and mode of action through high specific activity. These methods could be applicable for compounds like "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" for tracing their behavior in biological systems or environmental settings (Latli & Casida, 1995).
Antifungal Agents
Another research focus is on the development of antifungal agents. Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as promising fungicidal agents against a broad spectrum of fungi. This suggests that similarly structured compounds could be explored for antifungal applications, emphasizing the potential of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" in contributing to the development of new antifungal drugs (Bardiot et al., 2015).
Chemical Exchange Characterization
Research on N,N-dimethyltrichloroacetamide, a compound with similar functional groups, was used to characterize chemical exchange kinetics through NMR spectroscopy in weakly aligned molecules. This approach could be relevant for studying the dynamic behavior of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide," providing insights into its physical and chemical properties (Igumenova et al., 2007).
Synthesis and Biological Activity
The synthesis and biological activity of compounds with similar structures, such as 2,3-dimethylindole derivatives, highlight the potential for discovering novel biologically active compounds. These synthetic routes and activity screenings could guide research into the potential therapeutic applications of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" (Avdeenko et al., 2020).
Cytotoxic Evaluation
Lastly, the cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams opens avenues for assessing the anticancer potential of structurally related compounds. This suggests a methodology for evaluating "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" for its cytotoxicity against various cancer cell lines, potentially leading to novel anticancer therapies (Cinar et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAHZWWGMBBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)


![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)
![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)
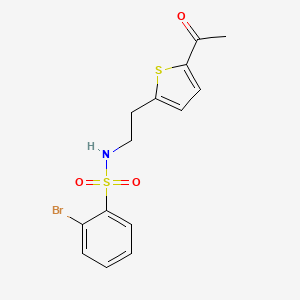
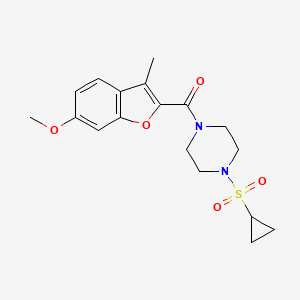

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
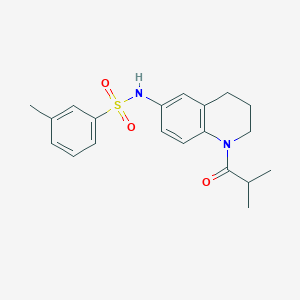
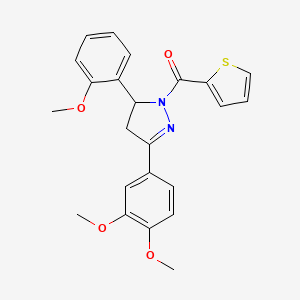
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)